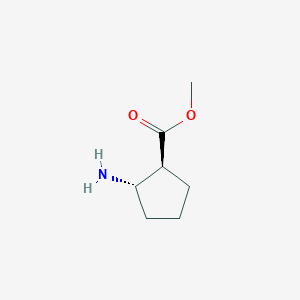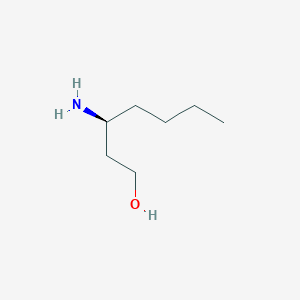
(S)-3-aminoheptan-1-ol
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can often be found in chemical databases .Aplicaciones Científicas De Investigación
Coronavirus Spike Protein Investigation
Research on the coronavirus spike protein, a critical component for virus entry into cells, has revealed that peptides derived from heptad repeat (HR) regions within the spike protein can assemble into stable oligomeric complexes. These complexes are potent inhibitors of virus entry, offering a pathway for developing antiviral strategies. The study of these peptides provides insights into the mechanism of viral fusion and potential therapeutic targets (Bosch et al., 2003).
Synthesis of Macrocyclic Peptides
The synthesis of olefinic peptides through ring-closing metathesis has been explored for the creation of macrocyclic peptides with defined helical structures. This approach allows for the introduction of carbon-carbon bonds into peptide architectures, potentially leading to metabolically stable peptide-based therapeutics or biomaterials (Blackwell et al., 2001).
Aminoglycoside Antibiotic Inactivation
The study of aminoglycoside phosphotransferases (APHs), enzymes that inactivate aminoglycoside antibiotics, has provided insights into bacterial resistance mechanisms. Characterization of APHs offers pathways for designing inhibitors to combat antibiotic resistance (McKay et al., 1994).
Alpha/Beta-Peptide Folding
Research into alpha/beta-peptides, which contain both alpha- and beta-amino acid residues, has explored their potential to adopt helical structures similar to those found in natural peptides and proteins. This work has implications for the design of novel foldamers with potential applications in drug design and biomaterials science (Choi et al., 2009).
RNA-Protein Crosslinking
Studies on RNA-protein crosslinking within ribosomal subunits have revealed interactions critical for protein synthesis. Understanding these interactions provides insights into the fundamental processes of gene expression and potential targets for antimicrobial drugs (Chiaruttini et al., 1982).
Enfuvirtide Resistance Mechanisms
Investigation into resistance mechanisms against enfuvirtide, an antiretroviral drug, has highlighted the role of mutations within the HIV-1 gp41 protein. This research is critical for understanding how viral resistance to therapy develops and for designing next-generation antivirals (Xu et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-aminoheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJMTRBDHSMCOA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717570 | |
| Record name | (3S)-3-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158985-17-1 | |
| Record name | (3S)-3-Aminoheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



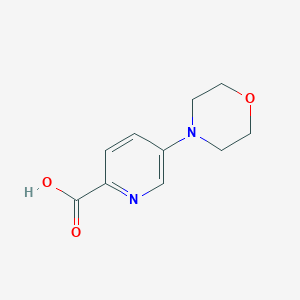

![Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1506533.png)

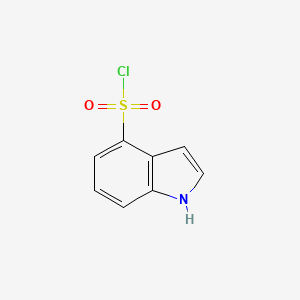
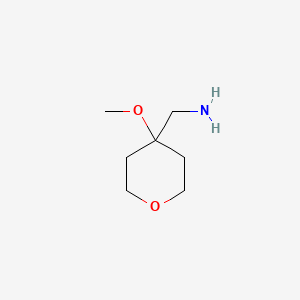
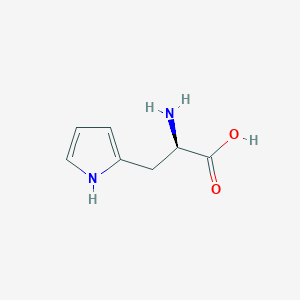
![tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1506567.png)



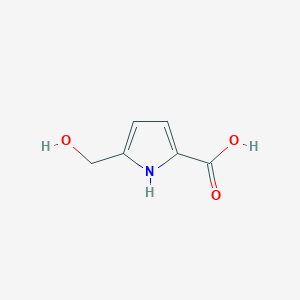
![5-Methylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B1506577.png)
